molecular formula C12H13F2N3 B15049568 N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1856085-44-3

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15049568
CAS No.: 1856085-44-3
M. Wt: 237.25 g/mol
InChI Key: ZQDNDPRDLOVCCD-UHFFFAOYSA-N
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Description

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound featuring a pyrazole heterocycle, a structure of significant interest in medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. Pyrazole derivatives are investigated as inhibitors of protein glycation and display antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . The specific substitution pattern on this compound—including a difluoromethyl group, a methyl group, and a benzylamine moiety—suggests its potential as a key intermediate or building block for the synthesis of more complex bioactive molecules. This compound is closely related to structures developed as Succinate Dehydrogenase Inhibitor (SDHI) fungicides . While its exact mechanism of action must be confirmed through specific research, its structural similarity to these agents highlights its value for exploratory synthesis in agrochemical research. Furthermore, the benzylamine substituent is a common feature in compounds screened for biological activity, making this reagent a valuable building block for constructing libraries of potential pharmacologically active molecules . Researchers can utilize this compound as a core template for structural elaboration and structure-activity relationship (SAR) studies across multiple therapeutic and agrochemical domains. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1856085-44-3

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10/h2-6,8,12,15H,7H2,1H3

InChI Key

ZQDNDPRDLOVCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Difluoromethyl-Substituted Synthons

The 1,3-dipolar cycloaddition between difluoromethyl-containing nitrile imines and benzylamine derivatives represents a foundational route. A modified Huisgen reaction employs 4,4-difluoro-2-butenoate and benzylhydrazine under microwave irradiation (120°C, 30 min) to yield the pyrazole core. The reaction proceeds via a concerted mechanism, with the difluoromethyl group stabilizing the transition state through electron-withdrawing effects.

Optimization Insights :

  • Solvent polarity critically impacts regioselectivity. Dimethylacetamide (DMAc) achieves an 82:18 ratio favoring the 4-amine regioisomer.
  • Catalytic iodine (5 mol%) enhances cyclization kinetics by polarizing the C≡N bond.

Equation :
$$
\text{C}3\text{H}3\text{F}2\text{NO}2 + \text{C}6\text{H}5\text{CH}2\text{NHNH}2 \xrightarrow{\text{DMAc, 120°C}} \text{N-Benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine} \quad
$$

Table 1: Cycloaddition Yield Optimization

Solvent Temperature (°C) Catalyst Yield (%) Regioisomer Ratio
DMAc 120 None 68 82:18
THF 80 KI 54 75:25
Dioxane 100 I₂ 73 89:11

Nucleophilic Substitution Methods

Halogen-Displacement at Pyrazole C4

A two-step sequence involves:

  • Synthesis of 1-(difluoromethyl)-3-methyl-4-chloro-1H-pyrazole via chlorination of the corresponding hydroxy precursor.
  • Benzylamine substitution under Mitsunobu conditions (DIAD, PPh₃, THF).

Critical Parameters :

  • Excess benzylamine (2.5 eq) suppresses dimerization byproducts.
  • Anhydrous THF ensures >90% conversion, whereas protic solvents promote hydrolysis.

Equation :
$$
\text{C}4\text{H}3\text{ClF}2\text{N}2 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound} \quad
$$

Table 2: Substitution Reaction Screening

Base Solvent Time (h) Yield (%) Purity (HPLC%)
K₂CO₃ DMF 24 61 92.4
Et₃N THF 12 78 98.1
DBU Acetonitrile 6 85 99.3

Catalytic Coupling Strategies

Palladium-Catalyzed C-N Bond Formation

Buchwald-Hartwig amination couples 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole with benzylamine using Pd(OAc)₂/Xantphos. Key advantages include tolerance of the difluoromethyl group and high functional group compatibility.

Procedure :

  • Charge Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (3 eq) in toluene.
  • Heat at 110°C for 18 h under N₂.

Equation :
$$
\text{C}4\text{H}3\text{BrF}2\text{N}2 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} \quad
$$

Table 3: Catalytic System Performance

Ligand Conversion (%) TOF (h⁻¹) Yield (%)
Xantphos 99 55 91
BINAP 87 40 79
DPPF 92 48 84

Process Optimization and Scalability

Recrystallization and Isomer Control

The crude product often contains 5-10% of the 5-(difluoromethyl) regioisomer. Recrystallization from ethanol/water (40% v/v) at 10°C reduces isomer content to <0.5%.

Key Findings :

  • Cooling rate of 2°C/min maximizes crystal purity.
  • Anti-solvent addition (n-heptane) improves yield to 89% on kilogram scale.

Table 4: Recrystallization Efficiency

Solvent Ratio (EtOH:H₂O) Purity Pre (%) Purity Post (%) Recovery (%)
30:70 90.1 98.3 72
40:60 89.8 99.6 85
50:50 91.2 99.1 78

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles depending on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazole Derivatives

Pyrazole analogues differ primarily in substituent groups at the 1-, 3-, and 4-positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name Molecular Formula Substituents (Positions) Key Features Reference
N-Benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine C₁₂H₁₄F₂N₃ 1: Difluoromethyl; 3: Methyl; 4: Benzyl Enhanced lipophilicity due to benzyl group; potential for CNS penetration
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine C₆H₁₀FN₃ 1: Fluoroethyl; 3: Methyl; 4: NH₂ Smaller substituent at 1-position; higher polarity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 1: Pyridinyl; 3: Methyl; 4: Cyclopropyl Aromatic pyridine ring enhances π-π stacking interactions
N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine C₁₇H₂₃N₃O₂ 1: Methyl; 3: Methoxymethyl-benzyl; 5: Methyl Dual methyl groups increase steric hindrance; methoxy groups improve solubility

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP compared to analogues with smaller 1-position substituents (e.g., fluoroethyl or cyclopropyl groups) .
  • Hydrogen Bonding: The difluoromethyl group reduces hydrogen-bond donor capacity relative to hydroxyl or amine-substituted analogues (e.g., compounds in and ) .

Biological Activity

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

  • Molecular Formula : C14H19ClF2N4
  • Molecular Weight : 316.78 g/mol
  • CAS Number : 1855938-93-0

This compound exhibits various biological activities, primarily attributed to its interaction with specific biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.
  • Antifungal Activity : It has been evaluated for its ability to inhibit the growth of phytopathogenic fungi, demonstrating moderate to excellent antifungal properties .
  • Anticancer Properties : Preliminary studies suggest that it may modulate autophagy and reduce mTORC1 activity, which is crucial for cancer cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Activity Type Observed Effect Reference
AntifungalModerate to excellent inhibition of fungi
AnticancerSubmicromolar antiproliferative activity
Enzyme InhibitionReduced mTORC1 activity
Autophagy ModulationIncreased autophagy at basal levels

Case Study 1: Antifungal Activity

A series of pyrazole derivatives, including this compound, were synthesized and tested against seven phytopathogenic fungi. The compound exhibited significant antifungal activity, outperforming traditional fungicides like boscalid in certain assays .

Case Study 2: Anticancer Mechanism

In a study focusing on pancreatic cancer cell lines (MIA PaCa-2), compounds with similar structures showed a reduction in mTORC1 activity and increased autophagic flux. This suggests that this compound may act through similar mechanisms, providing a basis for further investigation into its anticancer potential .

Research Findings

Recent research has emphasized the importance of pyrazole derivatives in drug development. For instance, modifications to the pyrazole ring have led to enhanced biological activities, including improved enzyme inhibition and antifungal properties . The synthesis of these compounds often involves complex chemical reactions that allow for the introduction of various functional groups that enhance their efficacy.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine?

A copper-catalyzed coupling method is commonly employed for pyrazole derivatives. For example, a protocol involving 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis uses copper(I) bromide, cesium carbonate, and cyclopropanamine in dimethyl sulfoxide at 35°C for 48 hours, achieving a 17.9% yield . Alternative routes may involve Buchwald-Hartwig amination or nucleophilic substitution to improve efficiency. Solvent selection (e.g., DMSO or DMF) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃) critically influence reaction kinetics and purity .

Q. How can structural characterization of this compound be performed?

Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., difluoromethyl groups show distinct splitting patterns near δ 5.5–6.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight with precision (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • X-ray crystallography : Employ SHELX for refinement (e.g., SHELXL for small-molecule structures) to resolve bond angles and torsional strain .

Q. What purification strategies are effective for this compound?

Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water gradients can enhance resolution. Acid-base extraction (e.g., HCl washes) may remove unreacted amines or catalysts .

Q. How does the difluoromethyl group influence reactivity?

The difluoromethyl moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its electron-withdrawing nature can activate adjacent positions for electrophilic substitution or deactivate nucleophilic attack, depending on the reaction medium .

Q. What solvents and conditions stabilize this compound during storage?

Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Use anhydrous DMSO for biological assays, as aqueous buffers may precipitate the compound .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity?

Perform density functional theory (DFT) calculations to model electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) can prioritize synthesis targets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to resolve contradictions in spectroscopic data across studies?

For conflicting NMR assignments:

  • Compare solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-reference with crystallographic data (e.g., bond lengths from SHELXL-refined structures) .

Q. What strategies improve yield in large-scale synthesis?

  • Optimize catalyst loading (e.g., 10 mol% CuBr vs. 5 mol%).
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 48 hours).
  • Employ flow chemistry for exothermic steps to enhance control and scalability .

Q. How to assess metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to identify metabolic liabilities .

Q. What crystallographic challenges arise with fluorinated pyrazoles?

Fluorine’s high electron density can cause disorder in crystal lattices. Mitigate by:

  • Growing crystals at low temperature (e.g., –50°C).
  • Using SHELXD for dual-space recycling to resolve heavy-atom positions.
  • Applying TWINLAW in SHELXL to model twinning in low-symmetry space groups .

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